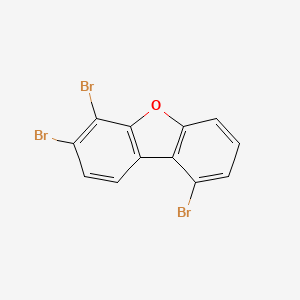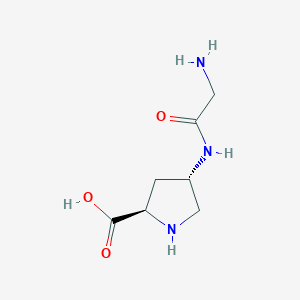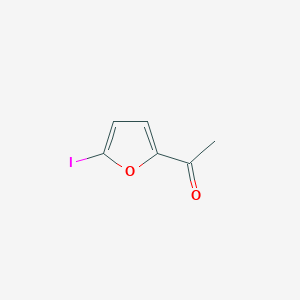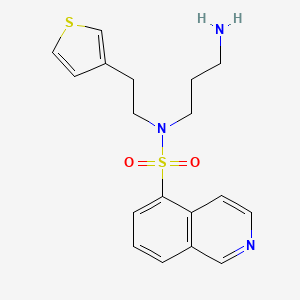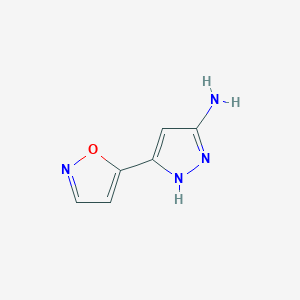![molecular formula C12H12N2O B12878220 3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile](/img/structure/B12878220.png)
3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Propanenitrile Group: The propanenitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The nitrile group can also participate in coordination with metal ions or act as a nucleophile in biochemical reactions.
相似化合物的比较
Similar Compounds
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate: This compound has a similar benzoxazole core but differs in the presence of a chloro group and a tetrafluoroborate counterion.
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: This compound contains an oxadiazole ring instead of a benzoxazole ring and has a bromophenyl substituent.
Uniqueness
3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group and the propanenitrile moiety allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
3-(2-ethyl-1,3-benzoxazol-7-yl)propanenitrile |
InChI |
InChI=1S/C12H12N2O/c1-2-11-14-10-7-3-5-9(6-4-8-13)12(10)15-11/h3,5,7H,2,4,6H2,1H3 |
InChI 键 |
RHAPWRFHVCLING-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=CC=CC(=C2O1)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


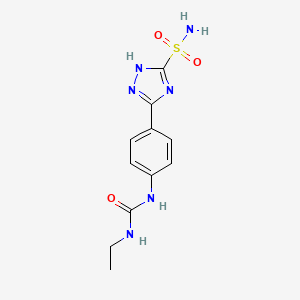
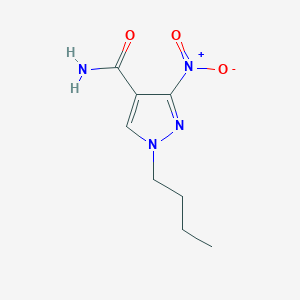
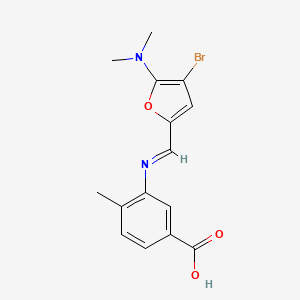
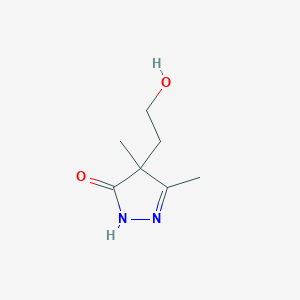
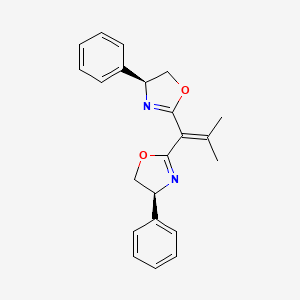

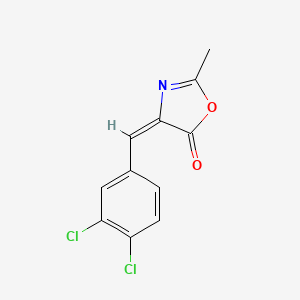
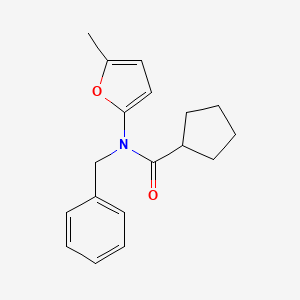
![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
